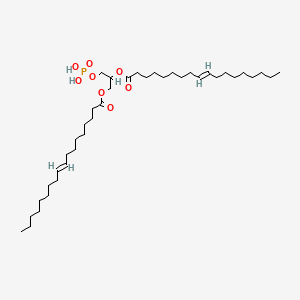

1,2-Dioleoyl-sn-glycero-3-phosphate

Description

Historical Perspectives on Phosphatidic Acid Research

The journey to understanding phosphatidic acid (PA) and its various forms, like DOPA, has been a long and evolving one. Initial evidence for the importance of PA-related signaling can be traced back to the period between 1950 and 1955. taylorandfrancis.com Early research focused on the broader class of phospholipids (B1166683), with the "Folch" method for extraction and isolation of phospholipids being a landmark development that is still in use today. nih.gov It was through such techniques that the diversity of phospholipids and their precursors, including PA, began to be unraveled. By the early 1950s, it was established that glycerophospholipids were synthesized from glycerol (B35011), fatty acids, phosphorus, and a nitrogenous base. nih.gov The central role of PA as a precursor in the biosynthesis of other major phospholipids was a significant discovery in the field of lipid metabolism. wikipedia.org

Ubiquity and Essential Roles of 1,2-Dioleoyl-sn-glycero-3-phosphate in Cellular Biology

Phosphatidic acid, and by extension DOPA, is a ubiquitous molecule found in organisms ranging from bacteria to plants and animals. nih.gov While it constitutes a small fraction of total membrane lipids, typically 0.1–0.3 mole %, its roles are vast and critical. mdpi.comnih.gov DOPA is involved in a wide array of cellular functions, including:

Membrane Dynamics: DOPA's unique cone-shaped geometry, with a small, negatively charged headgroup relative to its two acyl chains, allows it to influence membrane curvature. ontosight.aifrontiersin.orgmdpi.com This property is crucial for processes like vesicle trafficking, membrane fusion, and fission. frontiersin.orgdu.edu

Cell Signaling: DOPA acts as a lipid second messenger, recruiting and activating a variety of proteins involved in signaling pathways. nih.govfrontiersin.org These pathways regulate fundamental cellular processes such as cell growth, proliferation, and responses to environmental stimuli. nih.govnih.gov

Enzyme Regulation: PA can directly interact with and modulate the activity of numerous enzymes, including protein kinases and phosphatases, thereby influencing downstream signaling cascades. For instance, it has been shown to trigger the activity of the protein-tyrosine phosphatase SHP-1 and inhibit protein phosphatase 1 (PP1). frontiersin.org

Relationship Between this compound Molecular Architecture and its Biological Roles

The specific molecular structure of this compound is directly linked to its diverse biological functions. The two oleoyl (B10858665) (18:1) fatty acid chains at the sn-1 and sn-2 positions provide a significant hydrophobic domain, enabling its integration into the lipid bilayer of membranes. ontosight.aicaymanchem.com The cis-double bond in the oleic acid chains introduces a kink, which increases membrane fluidity.

The small, negatively charged phosphate (B84403) headgroup is a key feature that dictates many of DOPA's unique properties. mdpi.com This high charge density in a compact space allows for specific interactions with proteins containing PA-binding domains. nih.gov Furthermore, the conical shape of the molecule, with a smaller headgroup area compared to the cross-sectional area of its acyl chains, favors the formation of negative membrane curvature, which is essential for various membrane remodeling events. mdpi.comdu.edu

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C39H73O8P | nih.gov |

| Molecular Weight | 701.0 g/mol | nih.gov |

| CAS Number | 14268-17-8 | nih.gov |

| Formal Name | 9Z-octadecenoic acid-1,1′-[(1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl] ester, monosodium salt | caymanchem.com |

Role as a Central Precursor in Glycerophospholipid Metabolism

This compound holds a pivotal position in the de novo synthesis of nearly all other glycerophospholipids in the cell. wikipedia.orgfrontiersin.org It is synthesized through the sequential acylation of glycerol-3-phosphate. portlandpress.com Once formed, DOPA stands at a metabolic crossroads and can be channeled into two major pathways:

Diacylglycerol (DAG) Production: DOPA can be dephosphorylated by lipid phosphate phosphohydrolases (LPPs) to yield diacylglycerol (DAG). wikipedia.org DAG is the immediate precursor for the synthesis of major membrane phospholipids such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS). wikipedia.orgcreative-proteomics.com

CDP-Diacylglycerol (CDP-DAG) Formation: Alternatively, DOPA can be converted to CDP-DAG by CDP-DAG synthase. portlandpress.com CDP-DAG then serves as the precursor for the synthesis of another set of important phospholipids, including phosphatidylglycerol (PG), phosphatidylinositol (PI), and cardiolipin (B10847521). wikipedia.orgresearchgate.net

The tight regulation of DOPA levels is crucial for maintaining cellular homeostasis, as both its accumulation and depletion can have significant impacts on lipid synthesis and signaling pathways. wikipedia.org

| Enzyme | Reaction | Significance | Source |

|---|---|---|---|

| Glycerol-3-phosphate acyltransferase (GPAT) | Glycerol-3-phosphate → Lysophosphatidic acid | Initiates de novo synthesis of PA. | portlandpress.com |

| Lysophosphatidic acid acyltransferase (LPAAT) | Lysophosphatidic acid → Phosphatidic acid | Completes the de novo synthesis of PA. | wikipedia.orgtaylorandfrancis.com |

| Phospholipase D (PLD) | Phosphatidylcholine → Phosphatidic acid + Choline (B1196258) | Generates signaling PA. | wikipedia.org |

| Diacylglycerol kinase (DGK) | Diacylglycerol → Phosphatidic acid | Interconverts two important signaling lipids. | wikipedia.org |

| Lipid phosphate phosphohydrolase (LPP) | Phosphatidic acid → Diacylglycerol | Commits PA to the synthesis of PC, PE, and PS. | wikipedia.orgnih.gov |

| CDP-diacylglycerol synthase (CDS) | Phosphatidic acid → CDP-diacylglycerol | Directs PA towards the synthesis of PI, PG, and cardiolipin. | portlandpress.com |

Structure

2D Structure

Properties

CAS No. |

14268-17-8 |

|---|---|

Molecular Formula |

C39H73O8P |

Molecular Weight |

701.0 g/mol |

IUPAC Name |

[2-[(Z)-octadec-9-enoyl]oxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C39H73O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44)/b19-17-,20-18- |

InChI Key |

MHUWZNTUIIFHAS-CLFAGFIQSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC |

Synonyms |

1,2-dioleoyl-sn-glycero-3-phosphate dioleoylphosphatidic acid |

Origin of Product |

United States |

Metabolic Pathways and Regulation of 1,2 Dioleoyl Sn Glycero 3 Phosphate Homeostasis

De Novo Biosynthesis of 1,2-Dioleoyl-sn-glycero-3-phosphate

The primary route for producing this compound from scratch, known as de novo biosynthesis, begins with the precursor glycerol-3-phosphate (G3P). nih.govresearchgate.net This pathway involves two sequential acylation steps, where fatty acid chains are attached to the glycerol (B35011) backbone. nih.gov

Enzymes Involved in Acyl Chain Incorporation (e.g., Acyltransferases)

The incorporation of the two oleoyl (B10858665) chains onto the G3P backbone is catalyzed by a class of enzymes called acyltransferases. The first step, which is often rate-limiting, is the transfer of an oleoyl group from oleoyl-Coenzyme A (CoA) to the sn-1 position of G3P. nih.gov This reaction is catalyzed by glycerol-3-phosphate acyltransferase (GPAT) , resulting in the formation of 1-oleoyl-lysophosphatidic acid. nih.govnih.gov

The second acylation occurs at the sn-2 position. An enzyme known as 1-acyl-glycerol-3-phosphate acyltransferase (AGPAT) , also referred to as lysophosphatidic acid acyltransferase (LPAAT), catalyzes the transfer of a second oleoyl group from oleoyl-CoA to 1-oleoyl-lysophosphatidic acid. nih.govwikipedia.org This final step yields this compound. nih.gov While multiple isoforms of these acyltransferases exist, their specificities for different fatty acyl-CoAs contribute to the diversity of phosphatidic acid species within the cell. wikipedia.org

Table 1: Key Enzymes in the De Novo Biosynthesis of this compound

| Enzyme | Abbreviation | Function |

| Glycerol-3-phosphate acyltransferase | GPAT | Catalyzes the acylation of the sn-1 position of glycerol-3-phosphate. |

| 1-acyl-glycerol-3-phosphate acyltransferase | AGPAT / LPAAT | Catalyzes the acylation of the sn-2 position of lysophosphatidic acid. |

Subcellular Localization of Biosynthetic Enzymes

The enzymes responsible for the de novo synthesis of phosphatidic acid are primarily located in the endoplasmic reticulum (ER) and the mitochondria. wikipedia.org This localization is crucial as it places the synthesis of this compound at a central hub of lipid metabolism, allowing for its efficient conversion into other important lipids like triacylglycerols and various phospholipids (B1166683). researchgate.netwikipedia.org The specific distribution of different acyltransferase isoforms between these organelles suggests that distinct pools of phosphatidic acid may be generated for different cellular needs. wikipedia.org For instance, in the parasite Plasmodium yoelii, enzymes for phosphatidic acid biosynthesis are found in the apicoplast, highlighting specialized locations for this pathway in different organisms. nih.gov

Remodeling Pathways of this compound

Once synthesized, the acyl chain composition of phosphatidic acid can be modified through remodeling pathways. These pathways allow the cell to fine-tune the properties of its membranes and signaling molecules by altering the fatty acids attached to the glycerol backbone.

Deacylation-Reacylation Cycles Modifying this compound

The fatty acid composition of this compound can be actively altered through a process known as the deacylation-reacylation cycle, also referred to as the Lands cycle. This cycle involves the removal of one of the oleoyl chains by a phospholipase A (PLA) enzyme, generating a lysophosphatidic acid intermediate. wikipedia.orgnih.gov Subsequently, a different acyl-CoA can be attached by an acyltransferase, or the same oleoyl-CoA can be re-attached. nih.gov This process allows for the dynamic modification of the lipid composition in response to cellular needs and is a crucial mechanism for incorporating specific fatty acids, such as polyunsaturated fatty acids, into phospholipids. nih.gov

Catabolism and Degradation of this compound

The cellular levels of this compound are tightly controlled, and its degradation is as important as its synthesis. The primary routes for its catabolism involve its conversion to other key lipid molecules.

One major pathway is the dephosphorylation of this compound by enzymes called lipid phosphate (B84403) phosphatases (LPPs) or phosphatidic acid phosphatases (PAPs) . wikipedia.orgportlandpress.com This reaction removes the phosphate group, yielding 1,2-dioleoylglycerol (a diacylglycerol or DAG). wikipedia.orgportlandpress.com This DAG can then serve as a precursor for the synthesis of other major phospholipids like phosphatidylcholine and phosphatidylethanolamine (B1630911), or it can be further acylated to form triacylglycerol for energy storage. researchgate.netwikipedia.org

Alternatively, this compound can be deacylated by phospholipase A1 (PLA1) or phospholipase A2 (PLA2) , which remove the fatty acid from the sn-1 or sn-2 position, respectively, to produce 2-oleoyl-lysophosphatidic acid or 1-oleoyl-lysophosphatidic acid. nih.gov These lysophospholipids can then be further metabolized. In some cellular compartments, such as the nucleus, phosphatidic acid can also be metabolized to monoacylglycerol through the sequential action of LPP and diacylglycerol lipase. nih.gov

Table 2: Key Enzymes in the Catabolism of this compound

| Enzyme | Abbreviation | Function | Product(s) |

| Lipid Phosphate Phosphatase / Phosphatidic Acid Phosphatase | LPP / PAP | Removes the phosphate group. | 1,2-Dioleoylglycerol (DAG) |

| Phospholipase A1 | PLA1 | Removes the fatty acid at the sn-1 position. | 2-Oleoyl-lysophosphatidic acid and Oleic acid |

| Phospholipase A2 | PLA2 | Removes the fatty acid at the sn-2 position. | 1-Oleoyl-lysophosphatidic acid and Oleic acid |

Phosphohydrolase Activities in this compound Turnover

A key step in the metabolism of this compound is its dephosphorylation, a reaction catalyzed by a class of enzymes known as phosphatidic acid phosphohydrolases (PAPs), also referred to as lipins. nih.gov These enzymes convert this compound into 1,2-Dioleoyl-sn-glycerol, more commonly known as diacylglycerol (DAG). nih.gov This conversion is a pivotal control point in lipid synthesis, as it dictates the balance between PA and DAG, two lipids that are not only intermediates for the synthesis of other lipids but also function as signaling molecules. nih.govnih.gov

The PAP enzymes are evolutionarily conserved and play a major role in lipid homeostasis. nih.gov In yeast, the enzyme Pah1 is a well-studied PAP that translocates from the cytosol to the nuclear/endoplasmic reticulum membrane to carry out its function. nih.gov In mammals, the lipin family of proteins (Lipin-1, -2, and -3) possess this catalytic activity. The activity of these phosphohydrolases is crucial; their loss or overexpression is associated with a variety of cellular defects and lipid-based diseases. nih.gov For instance, in the protozoan Tetrahymena pyriformis, a lipid phosphate phosphohydrolase activity has been identified that is distributed across all membrane fractions and the cytosol, demonstrating preference for substrates similar to this compound. nih.gov

Subsequent Metabolites Derived from this compound

This compound is a precursor to a wide array of essential lipids. Its metabolic fate is largely determined by the enzymatic pathways it enters.

The most immediate metabolite is 1,2-Dioleoyl-sn-glycerol (Diacylglycerol, DAG) , formed by the action of phosphatidic acid phosphohydrolases. nih.gov DAG itself is a critical branch-point metabolite. It serves as the direct precursor for the synthesis of:

Triacylglycerol (TAG) : DAG is acylated by diacylglycerol acyltransferase (DGAT) to form TAG, the primary form of energy storage in cells. nih.gov

Phosphatidylcholine (PC) : DAG reacts with CDP-choline in a reaction catalyzed by choline (B1196258) phosphotransferase. 1,2-Dioleoyl-sn-glycero-3-phosphocholine (B1670884) is a major species of PC, a key structural component of eukaryotic cell membranes. nih.gov

Phosphatidylethanolamine (PE) : Similarly, DAG can react with CDP-ethanolamine to form PE, another crucial membrane phospholipid. chemicalbook.com

Alternatively, this compound can be utilized directly for the synthesis of other phospholipids without prior conversion to DAG. It serves as a substrate for CDP-diacylglycerol synthase, which converts PA to CDP-diacylglycerol. This activated intermediate is then used to produce:

Phosphatidylglycerol (PG) and subsequently Cardiolipin (B10847521) (CL) . nih.gov

Phosphatidylinositol (PI) .

Phosphatidylserine (B164497) (PS) , particularly in prokaryotes. In eukaryotes, PS is primarily synthesized via headgroup exchange from PC or PE. nih.gov

The table below summarizes the key metabolites derived from this compound and the primary enzymes involved in their formation.

| Precursor Compound | Enzyme | Resulting Metabolite | Metabolic Pathway |

| This compound | Phosphatidic Acid Phosphohydrolase (PAP/Lipin) | 1,2-Dioleoyl-sn-glycerol (DAG) | Triacylglycerol & Phospholipid Synthesis |

| 1,2-Dioleoyl-sn-glycerol (DAG) | Diacylglycerol Acyltransferase (DGAT) | Triacylglycerol (TAG) | Storage Lipid Synthesis |

| 1,2-Dioleoyl-sn-glycerol (DAG) | Choline Phosphotransferase | 1,2-Dioleoyl-sn-glycero-3-phosphocholine (PC) | Membrane Phospholipid Synthesis |

| This compound | CDP-diacylglycerol synthase | CDP-diacylglycerol | Phospholipid Synthesis |

| CDP-diacylglycerol | Phosphatidylglycerophosphate synthase & phosphatase | Phosphatidylglycerol (PG) | Cardiolipin Synthesis |

| CDP-diacylglycerol | Phosphatidylinositol synthase | Phosphatidylinositol (PI) | Signaling & Membrane Synthesis |

Regulatory Mechanisms Governing this compound Levels

The homeostasis of this compound is maintained through a sophisticated network of regulatory mechanisms that control the enzymes responsible for its synthesis and degradation. These mechanisms operate at both the transcriptional and post-translational levels and involve complex feedback loops and signaling cascades.

Transcriptional and Post-Translational Control of Metabolic Enzymes

The expression of genes encoding key metabolic enzymes is a primary method of regulating the flux through lipid synthesis pathways.

Transcriptional Control: The synthesis of this compound begins with the acylation of glycerol-sn-3-phosphate, a reaction catalyzed by glycerol-sn-3-phosphate acyltransferase (GPAT). nih.gov GPAT is considered a rate-limiting enzyme in the synthesis of glycerophospholipids and triacylglycerol. nih.gov The transcription of the genes encoding GPAT isoforms is tightly regulated.

SREBP-1c (Sterol Regulatory Element-Binding Protein-1c) : This transcription factor is a master regulator of lipogenesis. Insulin, released in response to high carbohydrate intake, induces the expression and processing of SREBP-1c. escholarship.org Activated SREBP-1c then binds to the sterol regulatory element in the promoter of the GPAT1 gene, increasing its expression and thereby promoting the synthesis of phosphatidic acid. nih.govescholarship.org

PPARγ (Peroxisome Proliferator-Activated Receptor γ) : This nuclear receptor is known to increase the mRNA expression of GPAT3, an isoform associated with triacylglycerol synthesis, particularly in adipose tissues. nih.gov

The transcription of the yeast PAP enzyme, PAH1, is also regulated, with its expression being highest during the stationary phase of cell growth when nutrients are limited, correlating with an increased need for TAG synthesis. nih.gov

Post-Translational Control: Enzyme activity is also rapidly controlled through post-translational modifications. The yeast phosphatidic acid phosphatase, Pah1, is a prime example. Its activity and cellular location are controlled by phosphorylation and dephosphorylation cycles. nih.gov

Phosphorylation : In the cytosol, Pah1 is phosphorylated by multiple protein kinases, including cyclin-dependent protein kinases (e.g., Pho85-Pho80), protein kinase A (PKA), and protein kinase C (PKC). This phosphorylation renders the enzyme inactive and keeps it in the cytosol. nih.gov

Dephosphorylation : For activation, the phosphorylated Pah1 must translocate to the nuclear/endoplasmic reticulum membrane, where it is dephosphorylated by the Nem1-Spo7 protein phosphatase complex. This dephosphorylation activates the enzyme, allowing it to convert PA to DAG. nih.gov

This dynamic control allows the cell to rapidly modulate the levels of PA and DAG in response to cellular needs.

| Enzyme | Regulatory Mechanism | Key Regulators | Effect on this compound |

| Glycerol-3-phosphate acyltransferase (GPAT) | Transcriptional | SREBP-1c, PPARγ | Increases synthesis |

| Phosphatidic Acid Phosphohydrolase (Pah1 in yeast) | Post-Translational (Phosphorylation/Dephosphorylation) | Pho85-Pho80, PKA, PKC (inactivate); Nem1-Spo7 (activate) | Increases turnover |

| Phosphatidic Acid Phosphohydrolase (Pah1 in yeast) | Transcriptional | Growth phase/Nutrient status | Increases turnover |

Feedback Loops and Signaling Pathways Influencing this compound Flux

Beyond direct enzyme regulation, the concentration of this compound is influenced by feedback mechanisms and its own role as a signaling molecule.

Feedback Regulation: The level of phosphatidic acid itself can act as a cellular sensor to regulate lipid metabolism. In the budding yeast Saccharomyces cerevisiae, a remarkable feedback loop has been identified. researchgate.net

Opi1p Repressor : The transcriptional repressor Opi1p, which downregulates the expression of genes involved in phospholipid synthesis (like the INO1 gene for inositol (B14025) synthesis), is held inactive at the endoplasmic reticulum membrane through direct binding to phosphatidic acid. researchgate.net When PA levels are high, Opi1p is sequestered. If PA is consumed (for example, following the addition of inositol, which drives phospholipid synthesis), Opi1p is released, translocates to the nucleus, and represses its target genes. This creates a homeostatic feedback loop where the product of the pathway (or a key intermediate) controls the expression of the synthetic machinery. researchgate.net

Signaling and Allosteric Regulation: this compound can directly influence the activity of other enzymes through allosteric mechanisms. Disruption of PAP activity in Arabidopsis thaliana leads to an accumulation of PA. nih.gov This elevated PA, in turn, allosterically activates CTP:phosphocholine (B91661) cytidylyltransferase (CCT), a key enzyme in the synthesis of phosphatidylcholine (PC). nih.gov This demonstrates that the flux towards a specific phospholipid can be controlled by the concentration of the PA precursor.

The balance between PA and its dephosphorylated product, DAG, is a critical signaling node. nih.gov Both lipids can recruit and activate a host of different proteins involved in signal transduction, vesicular trafficking, and cytoskeletal organization. Therefore, the enzymes that interconvert these two lipids, such as PAPs and DAG kinases, are at the center of a complex signaling network that influences a wide range of cellular processes. nih.gov

Molecular Mechanisms and Cellular Functions of 1,2 Dioleoyl Sn Glycero 3 Phosphate

Role in Intracellular Lipid Signaling Cascades

1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA), a species of phosphatidic acid (PA), is a critical intermediate and signaling molecule in lipid metabolism. nih.govebi.ac.uk Its production and downstream effects are tightly regulated, integrating with other major signaling pathways to control a variety of cellular processes.

Identification of Upstream Modulators of this compound Production

The generation of this compound is primarily catalyzed by two key enzyme families: phospholipases and diacylglycerol kinases.

Phospholipase D (PLD): This enzyme hydrolyzes phospholipids (B1166683), such as phosphatidylcholine (PC), to produce phosphatidic acid and a free head group. nih.gov For instance, the hydrolysis of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) by PLD directly yields this compound. nih.gov

Diacylglycerol Kinases (DGKs): These enzymes phosphorylate diacylglycerol (DAG) to generate phosphatidic acid. mdpi.com Specifically, DGKs catalyze the transfer of a phosphate (B84403) group from ATP to 1,2-dioleoyl-sn-glycerol, forming this compound. mdpi.com This reaction is a crucial step in attenuating DAG signaling while initiating PA-mediated pathways. mdpi.com The substrate for this reaction, 1,2-dioleoyl-sn-glycerol, can be produced through the action of phospholipase C (PLC) on phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2). researchgate.net

Other Biosynthetic Pathways: this compound is also a central intermediate in the de novo synthesis of glycerophospholipids. The pathway begins with glycerol-3-phosphate (G3P), which is acylated to form lysophosphatidic acid (LPA), and subsequently acylated again to yield phosphatidic acid. mdpi.com

| Enzyme Family | Specific Enzyme | Substrate | Product | Cellular Location |

| Phospholipase D | Phospholipase D (PLD) | 1,2-dioleoyl-sn-glycero-3-phosphocholine | This compound | Plasma membrane, Golgi, Endoplasmic Reticulum |

| Diacylglycerol Kinase | Diacylglycerol Kinase (DGK) | 1,2-dioleoyl-sn-glycerol | This compound | Plasma membrane, Nucleus, Endoplasmic Reticulum, Cytoskeleton mdpi.com |

| Acyltransferases | Glycerol-3-phosphate acyltransferase, Lysophosphatidic acid acyltransferase | Glycerol-3-phosphate, Lysophosphatidic acid | This compound | Endoplasmic Reticulum |

Elucidation of Downstream Effectors in this compound Signaling

As a signaling molecule, this compound exerts its effects by binding to and modulating the activity of various downstream effector proteins.

Lipid Phosphate Phosphatases (LPPs): These enzymes, also known as phosphatidic acid phosphatases (PAPs), dephosphorylate phosphatidic acid to produce diacylglycerol. mdpi.com This conversion is a critical regulatory point, terminating PA signaling and reinitiating DAG-mediated pathways. The human LPIN1 gene encodes for lipin 1, which possesses this phosphatidate phosphatase activity. ebi.ac.uk The different isoforms of lipin 1 (alpha, beta, and gamma) exhibit varying kinetic properties and are dependent on Mg2+ or Mn2+ ions for their activity. ebi.ac.uk

Protein Kinase C (PKC): While primarily activated by diacylglycerol, some isoforms of PKC can be influenced by phosphatidic acid. tandfonline.comum.es PA can contribute to the membrane translocation and activation of certain PKC isozymes, although the direct binding and activation are more strongly associated with DAG.

Other PA-Binding Proteins: A variety of other proteins have been identified to have domains that bind to phosphatidic acid, leading to their recruitment to membranes and subsequent activation or modulation of their function. These include certain kinases, phosphatases, and proteins involved in vesicular trafficking.

| Effector Protein | Function | Effect of Binding |

| Lipid Phosphate Phosphatases (LPPs/PAPs) | Dephosphorylates phosphatidic acid to diacylglycerol | Termination of PA signaling, initiation of DAG signaling mdpi.com |

| Protein Kinase C (PKC) | Serine/threonine kinase involved in various signaling pathways | Modulation of membrane association and activity tandfonline.comum.es |

| Phosphoinositide Kinases | Phosphorylate phosphoinositides | Regulation of phosphoinositide signaling pathways mdpi.com |

Integration with Phosphoinositide and Diacylglycerol Signaling Pathways

The metabolism of this compound is intricately linked with the phosphoinositide and diacylglycerol (DAG) signaling pathways, forming a complex network of lipid-mediated signal transduction.

The PA-DAG Interconversion: The conversion of DAG to PA by DGKs and the reverse reaction catalyzed by LPPs represent a critical node in lipid signaling. mdpi.com This cycle regulates the balance between two potent second messengers. When a cell surface receptor is activated, it can trigger the hydrolysis of PIP2 by PLC, generating both inositol (B14025) triphosphate (IP3) and DAG. researchgate.net DAG then activates PKC. tandfonline.com DGKs can then phosphorylate DAG to PA, attenuating the PKC signal and initiating PA-dependent signaling events. mdpi.com Subsequently, LPPs can convert PA back to DAG, potentially for a sustained phase of signaling. mdpi.com

Crosstalk with Phosphoinositide Signaling: Phosphatidic acid is a precursor for the synthesis of phosphoinositides. PA is first converted to CDP-diacylglycerol, which can then be used to synthesize phosphatidylinositol (PI). mdpi.com PI can be further phosphorylated by a series of kinases to generate various phosphoinositides, including phosphatidylinositol 4-phosphate (PIP) and phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov These phosphoinositides are themselves critical signaling molecules, recruiting and activating a wide array of proteins. nih.gov Therefore, the production of this compound is a key step in supplying the building blocks for the entire phosphoinositide signaling cascade.

Involvement in Membrane Dynamics and Trafficking Events

The unique biophysical properties of this compound, particularly its cone-like shape, allow it to play a significant role in modulating membrane curvature, a critical aspect of various membrane trafficking events. nih.gov

Regulation of Vesicular Budding, Fusion, and Fission

The small headgroup and two acyl chains of phosphatidic acid give it a conical shape, which induces negative curvature in lipid bilayers. nih.gov This property is essential for processes that require membrane deformation.

Vesicular Budding: The localized accumulation of PA can promote the budding of vesicles from a donor membrane by inducing the necessary membrane curvature.

Membrane Fusion: While not a direct fusogen, the presence of PA can facilitate membrane fusion by creating regions of high curvature and membrane stress, which can lower the energy barrier for the fusion process.

Membrane Fission: The generation of PA at the neck of a budding vesicle can contribute to the final scission event that releases the vesicle.

The enzymatic activity of phospholipases, by producing PA, plays a crucial role in recruiting proteins that sense or induce membrane curvature. nih.gov For example, the ALPS motif of ArfGAP1 can bind to membranes with low total curvature upon the activity of PLC, PLD, and PLA2, enzymes that can lead to the production of PA. nih.gov

Participation in Endocytic and Exocytic Pathways

The involvement of this compound in modulating membrane curvature directly implicates it in the intricate processes of endocytosis and exocytosis.

Endocytosis: The formation of endocytic vesicles requires the inward budding of the plasma membrane, a process that is facilitated by the generation of lipids that induce negative curvature, such as phosphatidic acid.

Exocytosis: During exocytosis, the fusion of vesicles with the plasma membrane is a critical step. While diacylglycerol is known to be essential in the priming of exocytosis, the role of PA is also significant. nih.gov The production of PA can influence the fusion pore formation and expansion. Conversely, other lipids with different shapes, like the inverted-cone shaped lysophosphatidylcholine (B164491) (LysoPC), can inhibit exocytic fusion. nih.gov

Modulation of Membrane Curvature and Lipid Bilayer Organization

This compound (DOPA), a subspecies of phosphatidic acid (PA), plays a significant role in modulating the physical properties of cellular membranes. Its molecular structure, characterized by a small, negatively charged headgroup and two unsaturated oleoyl (B10858665) acyl chains, imparts a conical shape that influences membrane curvature. This intrinsic negative curvature of DOPA is a key factor in various cellular processes that require membrane bending and deformation, such as vesicle formation and fusion.

The presence of DOPA within a lipid bilayer can induce localized changes in membrane curvature, facilitating the formation of highly curved membrane structures. This is because the cone-shaped lipid does not pack as efficiently in a flat bilayer as cylindrical lipids like phosphatidylcholine. This "packing stress" can be relieved by the bending of the membrane, thus favoring the formation of curved structures. Studies have shown that phosphatidic acid, in general, is involved in these processes, and the specific geometry of DOPA, with its two oleoyl chains, contributes to this effect.

Scaffolding and Nucleation Functions within Cellular Compartments

Beyond its role in modulating the physical properties of membranes, this compound also functions as a signaling lipid, acting as a scaffold and nucleation point for the assembly of protein complexes at specific cellular locations. Its negatively charged headgroup provides a docking site for positively charged domains on various proteins, facilitating their recruitment to the membrane.

Recruitment of Peripheral Membrane Proteins to Specific Sites

The anionic nature of DOPA is a critical determinant in its ability to recruit peripheral membrane proteins. Many of these proteins contain specific domains with clusters of basic amino acid residues that recognize and bind to the negatively charged phosphate group of DOPA. This electrostatic interaction serves to anchor these proteins to the membrane, concentrating them at specific sites.

For instance, studies on phosphatidic acid have shown its ability to recruit proteins involved in a variety of cellular processes, including cytoskeletal organization and membrane trafficking. Research has demonstrated that phosphatidic acid generated by phospholipase D2 (PLD2) is crucial for the plasma membrane recruitment of the scaffolding protein IQGAP1. nih.gov This recruitment is essential for vascular smooth muscle cell migration. nih.gov While this study did not specify the acyl chain composition of the PA involved, it highlights the general principle of PA-mediated protein recruitment.

The recruitment of proteins to the membrane by DOPA is not solely dependent on electrostatics. The conical shape of DOPA can create defects in the lipid packing of the membrane, exposing hydrophobic regions of the bilayer. Some peripheral membrane proteins possess amphipathic helices that can insert into these defects, further stabilizing their association with the membrane.

| Recruited Protein/Domain | Interacting Lipid | Cellular Process |

| IQGAP1 | Phosphatidic Acid | Vascular smooth muscle cell migration nih.gov |

| Kinesin-1 | Phosphatidic Acid | Vesicle transport researchgate.net |

| α-synuclein | Dioleoyl-phosphatidic acid | Protein aggregation nih.gov |

Assembly of Protein Complexes at Membrane Interfaces

By recruiting specific proteins to the membrane, DOPA can act as a nucleation center for the assembly of larger protein complexes. This scaffolding function is essential for the formation of signaling platforms and other functional multi-protein structures at the membrane interface.

A notable example of this is the aggregation of α-synuclein, a protein implicated in Parkinson's disease. Research has shown that dioleoyl-phosphatidic acid selectively binds to α-synuclein and strongly induces its aggregation. nih.gov This suggests that DOPA-rich membrane domains could serve as sites for the initiation of α-synuclein fibrillization.

Furthermore, the formation of signaling complexes on the membrane is often a cooperative process. The initial recruitment of one protein by DOPA can create a binding site for a second protein, leading to the sequential assembly of a functional complex. This process is critical for the propagation of signals from the cell surface to the interior of the cell. While direct evidence for DOPA's role in the assembly of specific multi-protein signaling complexes is still emerging, the established ability of phosphatidic acid to recruit and cluster proteins provides a strong basis for its involvement in these processes. The assembly of protein complexes on membrane surfaces is a crucial aspect of many signaling pathways. nih.gov

Contribution to Cell Growth and Proliferation Regulation

This compound and its parent molecule, phosphatidic acid, are increasingly recognized as important regulators of cell growth and proliferation. They exert their influence by interacting with and modulating key signaling pathways that control these fundamental cellular processes.

Interplay with Mechanistic Target of Rapamycin (B549165) (mTOR) Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. nih.gov Phosphatidic acid is a well-established activator of the mTOR signaling pathway. nih.govnih.gov It has been shown to directly bind to the FRB domain of mTOR, leading to the activation of mTOR complex 1 (mTORC1). nih.gov

The activation of mTORC1 by PA is a critical step in the cellular response to growth signals. psu.edu While much of the research has focused on PA in general, there is evidence to suggest that the acyl chain composition of PA can influence its ability to activate mTOR. nih.gov Some studies indicate that PA with unsaturated acyl chains, such as DOPA, may be particularly effective in activating mTOR signaling. nih.gov This activation of mTORC1 by PA can occur through both direct binding and indirect mechanisms involving the ERK signaling pathway. psu.edu

The interplay between DOPA and mTOR signaling is a key mechanism by which lipid metabolism is coupled to cell growth. When DOPA levels are high, indicating an abundance of building blocks for membrane synthesis, the activation of mTOR promotes anabolic processes, leading to an increase in cell size and proliferation.

| Interacting Molecule | Effect on mTOR Signaling |

| Phosphatidic Acid | Activation of mTORC1 nih.govnih.gov |

| Lysophosphatidic Acid (metabolite of PA) | Activation of mTORC1 via ERK pathway psu.edu |

Interactions of 1,2 Dioleoyl Sn Glycero 3 Phosphate with Biological Macromolecules and Structures

Protein-1,2-Dioleoyl-sn-glycero-3-phosphate Interactions

As a key lipid second messenger, phosphatidic acid binds to a diverse array of effector proteins, thereby regulating their localization and activity. nih.govnih.gov This interaction is fundamental to numerous signaling pathways. The specificity of these interactions is determined by distinct binding domains within the target proteins that recognize the unique features of the PA molecule.

The recognition of phosphatidic acid by proteins is not mediated by a single, universally conserved domain but rather by a variety of structural motifs. A primary feature emerging from research is the presence of a short stretch of positively charged amino acid residues, which can electrostatically interact with the negatively charged phosphate (B84403) headgroup of DOPA. mdpi.com

Key PA-binding domains (PABDs) identified in various proteins include:

Polybasic Domains (PBDs): These regions are enriched in basic residues like arginine and lysine (B10760008). The lipin family of phosphatases, for example, contains a conserved PBD that is crucial for binding to PA. nih.gov The specific arrangement and number of basic residues within the PBD can even determine how the protein is regulated. nih.gov

Amphipathic α-Helices: Some proteins utilize an amphipathic helix to interact with PA. In this structure, one face of the helix is hydrophobic, inserting into the membrane, while the other face is positively charged, interacting with the PA headgroup. mdpi.com An example is the cyclic-AMP phosphodiesterase 4A1 (PDE4A1), which uses a bifunctional α-helix for PA-specific binding. acs.org

Novel Structural Folds: Unique structural motifs have also been identified. Protein Phosphatase-1 (PP1cγ) possesses a distinctive loop-strand structural fold within its C-terminus that is responsible for high-affinity PA binding. acs.org Similarly, a 35-amino acid fragment containing two subdomains mediates PA binding in Raf-1 kinase. acs.org

These interactions can be further modulated by the local membrane environment. For instance, membrane curvature stress can enhance the binding of many PA-binding proteins. nih.gov

Table 1: Examples of Proteins with Identified Phosphatidic Acid-Binding Domains

| Protein | Binding Domain/Motif | Key Residues/Features | Reference(s) |

| Lipin 1 | Polybasic Domain (PBD) | Enriched in lysine and arginine residues. | nih.gov |

| Raf-1 Kinase | 35-amino acid C-terminal fragment | Contains two essential subdomains for binding. | acs.org |

| Protein Phosphatase-1γ (PP1cγ) | Loop-strand structural fold | Unique C-terminal structure for high-affinity binding. | acs.org |

| Phosphodiesterase 4A1 (PDE4A1) | Bifunctional α-helix | One face for nonpolar membrane interaction, one for PA headgroup coordination. | acs.org |

| Arabidopsis Epsin-like Clathrin Adaptor 1 (ECA1) | Not fully defined | Binding is dependent on membrane curvature. | nih.gov |

The binding of DOPA to a protein is not a passive event; it frequently induces significant conformational changes that directly alter the protein's biological activity. These changes can range from subtle shifts in secondary structure to complete functional inhibition or activation.

Studies using supported planar monolayers of phosphatidic acid have shown that it can induce dramatic conformational changes in adsorbed proteins. nih.gov For instance, the membrane-associated protein cytochrome c, upon binding to a PA monolayer, initially shows an increase in β-sheet structures, followed by a later-stage refolding into a conformation with more α-helical content than its native state in solution. nih.gov Water-soluble proteins like bovine serum albumin and myoglobin (B1173299) were observed to lose most of their ordered secondary structure upon initial adsorption. nih.gov

These structural alterations have direct consequences for protein function:

Inhibition: DOPA's precursor, phosphatidic acid, is a potent, noncompetitive inhibitor of the catalytic subunit of Protein Phosphatase-1 (PP1cγ). acs.org This inhibition is a direct result of the high-affinity binding to the specific domain mentioned previously.

Activation: In contrast, PA binding is known to augment the enzymatic activity of lipin phosphatases. nih.gov This activation is crucial for the role of lipins in triacylglycerol synthesis.

Modulation: The interaction between PA and mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), an enzyme that binds the glycerol-3-phosphate backbone of DOPA, can be targeted by small-molecule inhibitors, leading to a loss of enzymatic activity. plos.org

The modulation of protein activity by DOPA has significant downstream effects on cellular processes. These functional consequences underscore the importance of DOPA as a signaling lipid that translates membrane-level changes into specific cellular actions.

Regulation of Exocytosis: Different subspecies of phosphatidic acid play distinct roles in regulated exocytosis. Studies have shown that mono- and di-unsaturated PA (a class that includes DOPA) are critical for regulating the docking of secretory granules to the plasma membrane, thereby controlling the number of secretory events. In contrast, polyunsaturated PA appears to regulate the dynamics of the fusion pore itself. avantiresearch.com

Lipid Droplet Dynamics: Cellular levels of phosphatidic acid are critical in controlling the size of lipid droplets. A common feature in yeast mutants that produce "supersized" lipid droplets is an elevated level of PA. nih.gov In vitro experiments confirm that PA can directly facilitate the coalescence of smaller lipid droplets into larger ones, suggesting a direct role in organelle fusion and size regulation. nih.gov

Second Messenger Signaling: The generation of PA by enzymes like phospholipase D is a key step in many signaling cascades. By binding to and activating a host of effector proteins, including kinases and phosphatases, DOPA and other PAs act as critical second messengers that propagate signals originating at the cell membrane. nih.govnih.gov

Lipid-1,2-Dioleoyl-sn-glycero-3-phosphate Interactions

Beyond its interactions with proteins, DOPA's structure profoundly influences its interactions with other lipids, shaping the collective physical properties of the membrane itself. Its two oleoyl (B10858665) chains, each containing a cis double bond, and its small, charged headgroup are the primary determinants of its behavior within the lipid bilayer.

The presence of DOPA within a phospholipid bilayer has a significant impact on the membrane's fluidity and local structure.

Promotion of Membrane Curvature: Phosphatidic acid is described as having an "inverse conical" molecular shape. nih.gov This geometry arises from its small phosphomonoester headgroup relative to the cross-sectional area of its two bulky acyl chains. Unlike cylindrical lipids such as phosphatidylcholine, which favor flat bilayers, inverse-conical lipids like DOPA fit well into areas of negative curvature. nih.gov By preferentially accumulating in such regions, DOPA can lower the energetic cost of bending the membrane, thereby promoting and stabilizing highly curved membrane structures essential for processes like vesicle formation, endocytosis, and membrane fusion. nih.govresearchgate.net Studies have demonstrated that lipids with longer and more unsaturated tails, like DOPA, can enhance the formation of membrane curvature. mdpi.com

Table 2: Influence of 1,2-Dioleoyl-sn-glycero-3-phosphate on Lipid Bilayer Properties

| Property | Effect of DOPA | Underlying Mechanism | Reference(s) |

| Membrane Fluidity | Increase | Cis double bonds in oleoyl chains create kinks, disrupting tight packing of lipid tails. | nih.govyoutube.com |

| Membrane Packing | Decrease / More Disordered | Kinked acyl chains prevent formation of a tightly ordered, crystalline-like state. | youtube.com |

| Membrane Curvature | Promotes Negative Curvature | Inverse conical shape (small headgroup, large tail area) fits favorably into negatively curved membrane regions. | nih.govresearchgate.net |

| Bilayer Stability | Modulates | Facilitates the formation of non-bilayer structures and highly curved intermediates required for fusion and fission events. | nih.gov |

Lipid rafts are specialized membrane microdomains that are typically enriched in saturated lipids (like sphingolipids) and cholesterol, creating a more ordered and less fluid platform for cell signaling. youtube.com While the surrounding bilayer is composed of more unsaturated glycerophospholipids, evidence suggests that anionic phospholipids (B1166683) like DOPA play a crucial and dynamic role in raft function.

Rather than being passively excluded from these domains, phosphatidic acid is often actively generated within or at the boundaries of lipid rafts by enzymes such as phospholipase D. wikipedia.org This localized production allows PA to act as a potent signaling molecule precisely where signaling complexes are assembled. For example, analysis of detergent-resistant membrane fractions—a biochemical proxy for lipid rafts—has revealed the presence of phosphatidic acid, indicating its association with these microdomains. researchgate.net

Furthermore, other anionic phospholipids like phosphatidylinositol and its phosphorylated derivatives are known to accumulate in raft domains, where they are essential for recruiting and activating signaling proteins. nih.gov The function of DOPA in these microdomains is likely tied to its ability to modulate the local membrane environment and recruit specific PA-binding proteins to these signaling hubs, thereby influencing the assembly and function of the protein complexes within the raft.

Synergistic or Antagonistic Interactions with Other Phospholipids (e.g., DOPC, DOPE)

The behavior of this compound (DOPA) in biological membranes is profoundly influenced by its interactions with other lipid species. These interactions can be synergistic, leading to the formation of stable, functional domains, or antagonistic, resulting in membrane destabilization or phase separation. The nature of these interactions is largely governed by the physicochemical properties of the interacting lipids, such as headgroup charge and size, and the saturation of their acyl chains.

Interactions with Zwitterionic Phospholipids:

When mixed with zwitterionic phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), DOPA, which is anionic, can significantly alter the physical properties of the membrane. The electrostatic repulsion between the negatively charged phosphate headgroups of DOPA can be modulated by the presence of the neutral phosphocholine (B91661) headgroups of DOPC. This interaction generally leads to a more fluid and less tightly packed membrane compared to a pure DOPA bilayer. Research on mixed liposomes has shown that the inclusion of DOPC can enhance the stability of DOPA-containing vesicles, preventing the aggregation that can occur with purely anionic liposomes, especially in the presence of divalent cations.

Interactions with Fusogenic Phospholipids:

The interaction of DOPA with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is of particular importance, especially in the context of drug and gene delivery systems. DOPE is known for its tendency to form non-bilayer, inverted hexagonal (HII) phases, a property linked to its fusogenic capabilities. The small headgroup of DOPE relative to its acyl chains imparts a conical shape to the molecule, which can induce negative curvature in membranes.

The presence of DOPA can modulate the phase behavior of DOPE. The larger, negatively charged headgroup of DOPA can counteract the tendency of DOPE to form non-bilayer structures, thereby stabilizing a lamellar (bilayer) phase. This interaction is highly dependent on factors like pH and ion concentration. For instance, at low pH, the protonation of the phosphate group on DOPA reduces its headgroup size and charge, which can synergistically enhance the fusogenic properties of DOPE. This pH-dependent synergy is a key feature in the design of pH-sensitive liposomes that release their contents in the acidic environment of endosomes. In many liposomal formulations for gene therapy, DOPE is used as a "helper" lipid in combination with cationic lipids to facilitate the release of nucleic acids from the endosome into the cytoplasm. ncats.ioresearchgate.net The stability of these complexes often follows a predictable order, with certain cationic lipids forming more stable complexes than DOPE. ncats.io

The table below summarizes the nature of interactions between DOPA and other key phospholipids.

Table 1: Summary of Interactions between DOPA and Other Phospholipids

| Interacting Phospholipid | Molecular Shape | Nature of Interaction with DOPA | Observed Effects |

|---|---|---|---|

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Cylindrical | Antagonistic/Stabilizing | Increases membrane fluidity; reduces charge density, preventing aggregation. medchemexpress.com |

| 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | Conical | Synergistic/Modulatory | Stabilizes bilayer phase at neutral pH; promotes fusogenic non-bilayer phases at acidic pH. ncats.ionih.gov |

Interactions with Nucleic Acids (if applicable in academic research)

Direct interactions between the anionic DOPA and the polyanionic backbone of nucleic acids (DNA and RNA) are generally unfavorable due to electrostatic repulsion. However, DOPA plays a significant, albeit indirect, role in the interaction of lipid assemblies with nucleic acids, primarily within the context of lipoplexes used for gene transfection. researchgate.netnih.gov

Lipoplexes are complexes formed between nucleic acids and lipid vesicles, typically composed of cationic lipids. researchgate.net These cationic lipids are essential for condensing the nucleic acid and facilitating its association with the cell membrane. However, formulations consisting solely of cationic lipids are often cytotoxic and inefficient at delivering their cargo into the cytoplasm. This is where neutral or anionic "helper" lipids like DOPE and, to a lesser extent, DOPA come into play. ncats.ioresearchgate.net

While direct binding is not the primary mechanism, the presence of DOPA in a lipid bilayer can influence the membrane's mechanical properties, such as stiffness and curvature, which can affect how the membrane interacts with nucleic acids, particularly during the process of cellular uptake and endosomal escape.

Implications for Supramolecular Assembly and Organelle Architecture

The physicochemical properties of this compound have profound implications for the self-assembly of lipids into larger structures and for the architecture of cellular organelles. As a major biosynthetic precursor for other phospholipids, its presence and conversion are fundamental to membrane biogenesis. ontosight.ainih.gov

Influence on Membrane Curvature and Supramolecular Structures:

DOPA is considered a cone-shaped lipid, although less dramatically so than DOPE. Its two oleoyl chains occupy a larger cross-sectional area than its relatively small, charged phosphate headgroup. This molecular geometry favors the formation of membrane regions with negative curvature. This property is critically important in various cellular processes that involve membrane bending and fusion, such as endocytosis, exocytosis, and the formation of vesicles.

Role in Organelle Architecture:

Phosphatidic acid (the general class to which DOPA belongs) is not just a biosynthetic intermediate but also a signaling lipid and a modulator of membrane structure in organelles. Its localized synthesis and degradation can rapidly change the lipid composition of a membrane, influencing its shape and protein content.

For example, in the endoplasmic reticulum and the Golgi apparatus, where lipid synthesis and trafficking are rampant, the balance of phosphatidic acid and other lipids is crucial for maintaining the characteristic tubular and cisternal structures. The ability of DOPA to induce negative curvature is thought to be important for the formation of transport vesicles budding off from these organelles.

In mitochondria, cardiolipin (B10847521) is a key phospholipid of the inner mitochondrial membrane, and phosphatidic acid is a precursor in its synthesis. The unique dimeric structure of cardiolipin, with its four acyl chains, is critical for the proper function of the respiratory chain complexes and the maintenance of the highly curved cristae. The availability and metabolism of DOPA, therefore, have downstream effects on the architecture and function of mitochondria. The enzyme glycerol-3-phosphate dehydrogenase, which produces the backbone for DOPA, is itself a membrane-associated enzyme, highlighting the tight integration of lipid metabolism with membrane structure and function. researchgate.net

Advanced Methodologies for the Study of 1,2 Dioleoyl Sn Glycero 3 Phosphate in Biological Systems

Quantitative Lipidomics Approaches for 1,2-Dioleoyl-sn-glycero-3-phosphate Profiling

Lipidomics, the large-scale study of lipids, employs advanced analytical techniques to quantify the diverse array of lipid species within a cell or tissue. For this compound, these methods provide crucial data on its abundance and turnover.

Mass Spectrometry-Based Techniques (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern lipidomics and a powerful tool for the quantitative analysis of this compound. researchgate.netnih.gov This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

In a typical workflow, lipids are first extracted from a biological sample. nih.gov The use of an acidic extraction method, such as a modified Bligh & Dyer extraction, is often preferred to ensure better recovery of anionic lipids like phosphatidic acid. uni-graz.atresearchgate.net The extracted lipids are then separated by liquid chromatography before being introduced into the mass spectrometer.

Electrospray ionization (ESI) is a commonly used ionization method that allows for the analysis of intact lipid molecules. nih.govund.edu In negative ion mode, this compound can be readily detected as a deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) is then used for structural confirmation and to distinguish it from other lipid species. nih.govnih.gov The fragmentation pattern of the precursor ion provides information about the fatty acyl chains and the head group. For instance, the collision-induced dissociation (CID) of the [M-H]⁻ ion of this compound (m/z 721.5) will yield characteristic fragment ions corresponding to the loss of one of the oleic acid chains. nih.gov The relative intensities of these fragment ions can even provide information about the position of the fatty acyl chains on the glycerol (B35011) backbone. nih.gov

Quantitative analysis is typically achieved by comparing the signal intensity of the target lipid to that of a known amount of an internal standard, often a structurally similar lipid that is not naturally present in the sample. uab.edu High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, provide high mass accuracy, which aids in the confident identification of the elemental composition of the lipid. uni-graz.at

Table 1: Key Mass Spectrometry Parameters for this compound Analysis

| Parameter | Description | Typical Value/Method |

| Ionization Mode | The method used to generate ions from the lipid molecules. | Negative Ion Electrospray (ESI) |

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact deprotonated molecule. | 721.5 for [M-H]⁻ |

| Fragmentation Method | The technique used to break down the precursor ion for structural analysis. | Collision-Induced Dissociation (CID) |

| Characteristic Fragment Ions (m/z) | Ions produced from the fragmentation of the precursor ion that are specific to the molecule's structure. | Loss of oleic acid (C18:1) |

| Quantification | The method used to determine the amount of the lipid in a sample. | Stable isotope-labeled internal standards |

Chromatographic Separations for Lipid Analysis (e.g., HPLC)

High-performance liquid chromatography (HPLC) is an essential component of LC-MS/MS-based lipid analysis, enabling the separation of complex lipid mixtures prior to detection. nih.govresearchgate.net For the analysis of phosphatidic acids like this compound, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) methods are employed. uni-graz.atund.edu

Reversed-phase HPLC separates lipids based on their hydrophobicity, which is largely determined by the length and degree of unsaturation of their fatty acyl chains. und.eduresearchgate.net This allows for the separation of different molecular species of phosphatidic acid. However, phosphatidic acid can sometimes exhibit poor peak shape in RPLC. escholarship.org

Hydrophilic interaction liquid chromatography (HILIC) separates molecules based on their polarity. uni-graz.at This technique is particularly useful for separating different lipid classes, such as phosphatidic acid from other phospholipids (B1166683) like phosphatidylcholine or phosphatidylethanolamine (B1630911). uni-graz.at This separation is crucial as it reduces ion suppression effects in the mass spectrometer, where the presence of highly abundant lipids can interfere with the detection of less abundant species. und.edu A typical HILIC separation might use a gradient of a polar aqueous mobile phase and a less polar organic mobile phase. uni-graz.at

The choice between RPLC and HILIC depends on the specific research question. RPLC is ideal for resolving different fatty acid compositions within the phosphatidic acid class, while HILIC is better suited for class-specific separation and quantification.

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. mdpi.com By providing cells or organisms with a precursor molecule containing a stable isotope (e.g., ¹³C or ²H), researchers can follow the incorporation of the isotope into downstream metabolites, such as this compound. mdpi.comresearchgate.net

This approach provides dynamic information about the synthesis, turnover, and conversion of this lipid. For instance, by supplying cells with ¹³C-labeled glucose, the label will be incorporated into the glycerol backbone and fatty acid chains of newly synthesized lipids. researchgate.net By measuring the rate of incorporation of the label into this compound over time, its synthesis rate can be determined. mdpi.com Similarly, labeling with ¹³C-labeled fatty acids can reveal pathways of fatty acid uptake and incorporation into this specific phosphatidic acid species. nih.gov

Mass spectrometry is used to detect the mass shift in the lipid molecule due to the incorporated stable isotopes. researchgate.net This allows for the differentiation between pre-existing (unlabeled) and newly synthesized (labeled) pools of this compound. This technique is invaluable for understanding how the metabolism of this lipid is altered in different physiological or pathological states. mdpi.comnih.gov Recent advancements have also led to the development of synthetic methods for producing ¹⁸O-labeled phosphate (B84403) compounds, which can be used to create standards for these types of studies. ucl.ac.uk

Imaging Techniques for Subcellular Localization and Dynamics of this compound

While lipidomics provides quantitative data, imaging techniques offer spatial and temporal information about where and when this compound is present and active within a cell.

Fluorescent Probes and Biosensors for In Situ Detection

Genetically encoded biosensors have revolutionized the study of lipid signaling by enabling the visualization of specific lipids in living cells. researchgate.netmolbiolcell.orgmolbiolcell.org For phosphatidic acid, several biosensors have been developed. These typically consist of a PA-binding domain from a protein fused to a fluorescent protein, such as Green Fluorescent Protein (GFP). nih.govnih.gov

One of the first and most widely used PA biosensors utilizes the PA-binding domain of the yeast protein Spo20p. nih.govnih.gov When expressed in cells, this biosensor translocates to membranes enriched in phosphatidic acid, allowing for its visualization by fluorescence microscopy. To improve sensitivity, a modified version called PASS (PA-binding domain of Spo20 with superior sensitivity) was developed, which includes a nuclear export sequence to prevent its accumulation in the nucleus. molbiolcell.orgnih.gov

Another type of biosensor for PA is based on the principle of Förster Resonance Energy Transfer (FRET). nih.gov These sensors consist of two different fluorescent proteins (e.g., CFP and YFP) flanking a PA-binding domain. Upon binding to PA, a conformational change in the sensor brings the two fluorescent proteins closer together, resulting in an increase in FRET. This allows for a ratiometric readout of PA levels, which can be more quantitative than simple translocation-based sensors. nih.gov

Chemical probes have also been developed for imaging PA. These approaches often rely on the enzymatic introduction of a "clickable" chemical reporter into the lipid of interest, which can then be visualized by reacting it with a fluorescent tag. cornell.edupnas.org

Table 2: Examples of Fluorescent Probes and Biosensors for Phosphatidic Acid

| Probe/Biosensor | Principle of Detection | Advantages |

| Spo20p-GFP nih.govnih.gov | Translocation of a fluorescently tagged PA-binding domain. | Simple to use, widely available. |

| PASS (PA-binding domain of Spo20 with superior sensitivity) molbiolcell.orgnih.gov | Improved version of Spo20p-GFP with enhanced sensitivity. | Higher signal-to-noise ratio. |

| FRET-based biosensors (e.g., Pii) nih.gov | Conformational change upon PA binding leads to FRET. | Ratiometric and quantitative. |

| Click-chemistry based probes cornell.edupnas.org | Enzymatic incorporation of a clickable reporter followed by fluorescent labeling. | Can provide real-time information on PA synthesis. |

Live-Cell Imaging and High-Resolution Microscopy Applications

Live-cell imaging using the fluorescent probes and biosensors described above allows for the study of the dynamic changes in this compound distribution in response to various cellular stimuli. nih.govoup.com For example, researchers can observe the recruitment of a PA biosensor to the plasma membrane or other organelles following the activation of signaling pathways that lead to PA production. nih.gov Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used in conjunction with these biosensors to study the turnover and mobility of PA in specific membrane compartments. nih.gov

Conventional fluorescence microscopy is limited by the diffraction of light to a resolution of approximately 200-250 nm. nih.gov However, the development of super-resolution microscopy techniques has enabled the visualization of cellular structures and molecular organization at the nanoscale. nih.govnih.govfrontiersin.orgresearchgate.net These methods, such as Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM)/Stochastic Optical Reconstruction Microscopy (STORM), have been applied to study the nanoscale organization of lipids and proteins in membranes. nih.govnih.govpnas.org

By combining PA biosensors with super-resolution microscopy, it is becoming possible to investigate the existence and dynamics of potential PA-enriched nanodomains within cellular membranes. This provides an unprecedented level of detail about the subcellular organization of this important signaling lipid.

In Vitro Reconstitution Systems for Studying this compound Functions

In vitro reconstitution systems offer controlled environments to investigate the direct effects of this compound on membrane properties and its interactions with proteins. These model systems allow for the precise manipulation of lipid composition, providing a reductionist approach to understanding DOPA's specific functions.

Liposome and Nanodisc Models for Membrane Studies

Liposomes and nanodiscs are powerful tools for creating artificial membrane environments. lsu.edu Liposomes, which are spherical vesicles composed of a lipid bilayer, can be formulated with specific lipids, including this compound, to mimic the composition of cellular membranes. medchemexpress.com These models are instrumental in studying how DOPA influences membrane properties such as curvature and charge, and how it facilitates the binding and function of membrane-associated proteins. lsu.edunih.gov For instance, the inclusion of anionic lipids like DOPA in liposomes is crucial for the function of certain proteins that require a negative charge for proper interaction and activity. nih.gov

Nanodiscs, on the other hand, are nanoscale patches of lipid bilayer encircled by a membrane scaffold protein. lsu.edumemtein.com This structure provides a more native-like environment for studying single membrane proteins and their interactions with specific lipids like DOPA. memtein.com The controlled size and composition of nanodiscs make them particularly suitable for high-resolution structural and biophysical studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy (cryo-EM). memtein.commemtein.com Research has shown that the lipid composition within nanodiscs, including the presence of anionic lipids, can be tailored to investigate the specific lipid requirements of membrane proteins. nih.gov

| Model System | Key Features | Applications in DOPA Research |

| Liposomes | Spherical lipid vesicles, tunable composition. lsu.edumedchemexpress.com | Studying membrane properties (curvature, charge), protein binding and function. lsu.edunih.gov |

| Nanodiscs | Nanoscale lipid bilayer patches with a scaffold protein. lsu.edumemtein.com | High-resolution structural studies (NMR, cryo-EM) of protein-DOPA interactions. memtein.commemtein.com |

Supported Lipid Bilayers and Monolayer Assays

Supported lipid bilayers (SLBs) and monolayer assays provide two-dimensional platforms for investigating the interactions of this compound with other molecules. SLBs are planar lipid bilayers formed on a solid support, which allows for the use of surface-sensitive techniques like atomic force microscopy and surface plasmon resonance to study the binding kinetics and conformational changes of proteins upon interaction with DOPA-containing membranes.

Lipid monolayer assays, often conducted using a Langmuir trough, involve a single layer of lipid molecules at an air-water interface. This technique is highly effective for studying the insertion of proteins and peptides into membranes and how this process is influenced by the presence of specific lipids like DOPA. The ability to control the lateral packing density of the lipids in a monolayer provides detailed insights into the energetics and mechanics of lipid-protein interactions. The presence of unsaturated acyl chains in DOPA is often required for maximal activity of enzymes that use it as a substrate. ebi.ac.uk

Genetic and Pharmacological Modulators of this compound Pathways

Modulating the enzymes responsible for the synthesis and breakdown of this compound is a powerful strategy to understand its cellular roles. This can be achieved through both genetic and pharmacological approaches.

Gene Editing and Knockdown Approaches for Enzyme Manipulation

Modern gene-editing technologies, most notably CRISPR-Cas9, allow for the precise modification of genes encoding enzymes involved in DOPA metabolism. By knocking out or altering the genes for enzymes like lysophosphatidic acid acyltransferases (LPAATs), which synthesize phosphatidic acid, or phosphatidic acid phosphatases (PAPs), which dephosphorylate it, researchers can observe the resulting changes in cellular DOPA levels and downstream signaling events.

Similarly, RNA interference (RNAi) techniques, using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), can be employed to temporarily reduce the expression of these enzymes. This knockdown approach provides a complementary method to study the acute effects of depleting specific enzymes in the DOPA metabolic pathway.

Small Molecule Inhibitors and Activators of this compound Metabolism

The use of small molecule inhibitors and activators offers a temporal and often reversible way to manipulate DOPA metabolism. These compounds can target specific enzymes in the pathway, allowing for the acute modulation of DOPA levels. For example, inhibitors of diacylglycerol kinases (DGKs) can prevent the conversion of diacylglycerol to phosphatidic acid, thereby reducing DOPA synthesis through this route. Conversely, activators of specific PAP isoforms could be used to decrease cellular DOPA concentrations. The development and application of such pharmacological tools are crucial for dissecting the rapid signaling functions of DOPA. For instance, propranolol (B1214883) and the sphingoid bases sphingosine (B13886) and sphinganine (B43673) have been shown to inhibit phosphatidate phosphatase activity. ebi.ac.uk

Computational Modeling and Simulation of this compound Interactions

Computational approaches, particularly molecular dynamics (MD) simulations, provide an atomic-level view of this compound's behavior within a lipid bilayer and its interactions with proteins. researchgate.net These simulations can reveal how DOPA influences membrane properties like thickness, curvature, and lipid packing. memtein.com

MD simulations can also predict how DOPA interacts with specific amino acid residues on a protein, providing hypotheses that can be tested experimentally. researchgate.net Coarse-grained models, which simplify the representation of molecules, allow for the simulation of larger systems over longer timescales, enabling the study of processes like membrane remodeling and vesicle fusion where DOPA is implicated. These computational methods are becoming increasingly important for integrating experimental data and generating new hypotheses about the multifaceted roles of this compound in biological systems.

Molecular Dynamics Simulations of Lipid Bilayers

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-resolved motions of lipids within a bilayer. ebi.ac.uk These simulations model the interactions between atoms over time, providing a detailed picture of membrane structure and dynamics that is often inaccessible through experimental methods alone. sdu.dk

Atomistic MD simulations have been instrumental in characterizing the properties of lipid bilayers containing phosphatidic acids (PAs), including those with varying acyl chains. helsinki.finih.gov These studies typically involve constructing a model membrane system composed of the lipid of interest, such as DOPA, often mixed with other biologically relevant lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and cholesterol, and then solvating the system with water and ions to mimic physiological conditions. nih.govscispace.com The interactions between all atoms are governed by a force field, a set of parameters that define the potential energy of the system. Commonly used force fields for lipid simulations include CHARMM and OPLS-AA. scispace.comnih.govnih.govresearchgate.net

Research on mixed lipid bilayers containing various PAs has revealed significant insights into how these lipids influence membrane properties. For instance, simulations have shown that PAs can engage in specific interactions with neighboring lipids. While hydrogen bonding between the monoanionic form of PA and zwitterionic phosphatidylcholines (PCs) is not frequent, they primarily interact through electrostatic forces. helsinki.finih.gov The degree of unsaturation in the acyl chains of both the PA and the surrounding lipids plays a crucial role in these interactions, affecting the miscibility and packing of the lipids within the membrane. helsinki.finih.gov

One of the key findings from simulations of PA-containing bilayers is the impact on the structural parameters of the membrane. The presence of PAs can alter the area per lipid, membrane thickness, and the order of the lipid acyl chains. nih.gov Specifically, in mixed PC-PA bilayers, the acyl chains tend to be more ordered compared to pure PC systems. helsinki.finih.gov Furthermore, the small, negatively charged headgroup of PA can be located deeper within the membrane interface compared to the bulkier PC headgroups. helsinki.finih.gov This deeper positioning can modulate the accessibility of PA for binding to peripheral membrane proteins. helsinki.finih.gov

The choice of simulation parameters is critical for obtaining accurate results. The table below provides an example of typical parameters used in all-atom MD simulations of lipid bilayers.

| Parameter | Typical Value/Method | Significance |

|---|---|---|

| Force Field | CHARMM36, OPLS-AA | Defines the potential energy function for all atomic interactions, crucial for accuracy. nih.govnih.gov |

| System Composition | DOPA, POPC, Cholesterol, Water (e.g., TIP3P model), Ions (e.g., Na+, Cl-) | Mimics the biological environment of the cell membrane. sdu.dknih.gov |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant Number of particles, Pressure, and Temperature, reflecting physiological conditions. |

| Temperature | ~310 K (37 °C) | Simulates human body temperature. |

| Pressure | 1 bar | Represents atmospheric pressure. |

| Simulation Time | Nanoseconds (ns) to Microseconds (μs) | Determines the timescale of biological processes that can be observed. sdu.dk |

| Integration Timestep | 1-2 femtoseconds (fs) | The time interval for calculating forces and updating positions. sdu.dk |

These simulations provide a dynamic view of how this compound, with its unique conical shape and charged headgroup, can influence the local structure and properties of a cell membrane, thereby affecting membrane-associated processes. scispace.com

Docking Studies of Lipid-Protein Interactions

The function of this compound as a signaling lipid is intrinsically linked to its ability to bind to and modulate the activity of various proteins. While classical molecular docking is more commonly applied to rigid small molecules and protein active sites, the principles of identifying favorable binding interactions are also applied to understand how lipids like DOPA interact with proteins. These studies, often complemented by other experimental and computational techniques, elucidate the molecular basis of protein recruitment to and activation at the membrane surface.

Phosphatidic acid is known to interact with a diverse array of over 50 different proteins, a testament to its central role in cell signaling. nih.gov The interaction is often driven by a combination of electrostatic and hydrophobic forces. The negatively charged phosphate headgroup of DOPA is a key feature for attracting positively charged residues, such as lysine (B10760008) and arginine, found in specific PA-binding domains of proteins. nih.govelifesciences.org This initial electrostatic interaction is often followed by the insertion of hydrophobic residues from the protein into the membrane, which stabilizes the binding. nih.gov

Several proteins have been identified as specific interactors with phosphatidic acid, and their functions are directly modulated by this binding. The table below lists some examples of proteins that are known to interact with PA.

| Protein | Function | Significance of PA Interaction |

|---|---|---|

| Ups1/PRELID1 | Mitochondrial lipid transfer protein | Binds and transfers PA from the outer to the inner mitochondrial membrane, a crucial step in cardiolipin (B10847521) synthesis. elifesciences.org |

| Phospholipase D1 (PLD1) | Enzyme that produces PA | PA produced by PLD1 accumulates at sites of secretory vesicle docking and fusion, suggesting a role in regulating exocytosis. nih.gov |

| Syntaxin-1a (Syx1a) | SNARE protein involved in vesicle fusion | PA can stabilize clusters of Syx1a, which is essential for the docking of vesicles at the plasma membrane. nih.gov |

| DOCK2 (Dedicator of Cytokinesis 2) | Guanine nucleotide exchange factor | Recruited to the membrane by PA, leading to the activation of the small GTPase Rac. nih.gov |

| Son of Sevenless (SOS) | Guanine nucleotide exchange factor | Recruited to the membrane by PA, contributing to the activation of the small GTPase Ras. nih.gov |